Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate
Overview
Description
Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane is CnH2n .
Synthesis Analysis
Cyclopropane synthesis can be achieved through various methods . One method is based on a 3-exo-trig cyclisation of various electron-deficient 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water .Molecular Structure Analysis
Cycloalkanes, from cyclopentane upwards, exist as "puckered rings" . Cyclohexane, for example, has a ring structure that vaguely resembles a chair .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane is CnH2n .Scientific Research Applications
Application in Fruit and Vegetable Preservation
Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate, as a derivative of 1-methylcyclopropene (1-MCP), plays a significant role in the preservation of fruits and vegetables. Research by Watkins (2006) highlighted the use of 1-MCP in extending the shelf life of various fruits like apples, avocados, bananas, and tomatoes by inhibiting ethylene perception, which is crucial in ripening and senescence processes (Watkins, 2006). Blankenship and Dole (2003) further elaborated on the extensive applications of 1-MCP in agriculture, emphasizing its role as a plant growth regulator and its effectiveness in preventing ethylene effects in a broad range of horticultural products (Blankenship & Dole, 2003).
Inhibitory Effects on Ethylene Responses
Sisler et al. (1999) and Ergun (2006) discussed the inhibitory effects of compounds similar to this compound on ethylene responses in plants. Their studies showed that these compounds bind to the ethylene receptor, blocking it and thus delaying or inhibiting ethylene-related responses like ripening and senescence in fruits and flowers (Sisler et al., 1999), (Ergun, 2006).
Synthesis and Chemical Applications
The compound's synthesis and its derivatives have been a subject of interest in chemical research. Larionova et al. (2013) developed an approach for the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, indicating the compound's versatility in organic synthesis (Larionova et al., 2013). Additionally, Li et al. (2015) explored the oxidative photochemical cyclization of ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives, demonstrating another aspect of its chemical utility (Li et al., 2015).
Potential in Pharmacological Research
Though specific research on this compound in pharmacology is limited, related compounds have shown promise in this field. For instance, Nemani et al. (2018) established a quantitative bioanalytical method for an acetylcholinesterase inhibitor similar in structure, highlighting its potential in drug development and therapeutic applications (Nemani et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-12-8(11)6-7(10)9(2)4-5-9/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHYFYBVTHEJLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1(CC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266502 | |
Record name | Ethyl 1-methyl-β-oxocyclopropanepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32249-37-9 | |
Record name | Ethyl 1-methyl-β-oxocyclopropanepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32249-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methyl-β-oxocyclopropanepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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